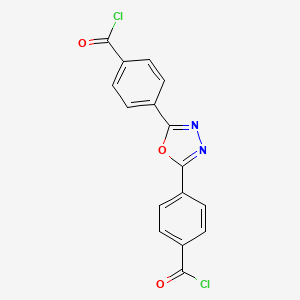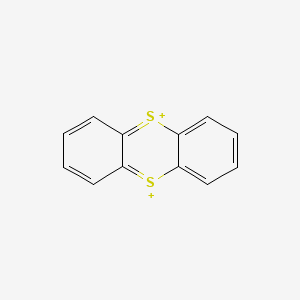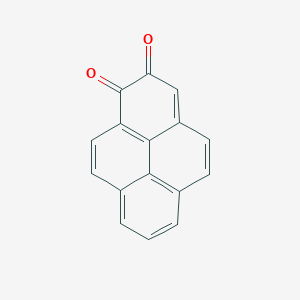
Pyrene-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pyrene-1,2-dione is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its unique photophysical and electronic properties this compound is characterized by the presence of two carbonyl groups at the 1 and 2 positions of the pyrene ring, making it a diketone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1,2-dione typically involves the oxidation of pyrene. One common method is the use of chromate or dichromate reagents under acidic conditions, which selectively oxidize the pyrene to form this compound . Another approach involves the use of catalytic systems that facilitate the oxidation process with higher efficiency and selectivity .
Industrial Production Methods: Industrial production of this compound may involve large-scale oxidation processes using similar reagents and conditions as those used in laboratory synthesis. The choice of reagents and conditions can be optimized to maximize yield and minimize by-products .
Analyse Des Réactions Chimiques
Types of Reactions: Pyrene-1,2-dione undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more complex polycyclic aromatic compounds.
Reduction: Reduction of this compound can yield pyrene or partially reduced intermediates.
Substitution: Electrophilic aromatic substitution reactions can occur at the remaining positions of the pyrene ring.
Common Reagents and Conditions:
Oxidation: Chromate or dichromate reagents in acidic conditions.
Reduction: Hydrogenation using metal catalysts such as palladium or platinum.
Substitution: Electrophiles such as halogens or nitro groups under appropriate conditions.
Major Products Formed:
Oxidation: Higher oxidation states of pyrene derivatives.
Reduction: Pyrene or partially reduced pyrene derivatives.
Substitution: Halogenated or nitro-substituted pyrene derivatives.
Applications De Recherche Scientifique
Pyrene-1,2-dione has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of pyrene-1,2-dione involves its interaction with molecular targets through non-covalent interactions such as π-π stacking and hydrogen bonding. These interactions can influence the electronic properties of the compound and its ability to participate in photophysical processes. The pathways involved include the excitation of electrons to higher energy states and the subsequent emission of light, making it useful in fluorescence-based applications .
Comparaison Avec Des Composés Similaires
Pyrene: The parent compound, known for its strong fluorescence and electronic properties.
Benzo[a]pyrene: A related polycyclic aromatic hydrocarbon with known carcinogenic properties.
Peropyrene and Teropyrene: Extended derivatives of pyrene with additional fused aromatic rings, exhibiting unique photophysical properties.
Uniqueness of Pyrene-1,2-dione: this compound stands out due to its diketone functionality, which imparts distinct chemical reactivity and photophysical properties compared to other pyrene derivatives. This makes it particularly valuable in applications requiring specific electronic and fluorescence characteristics .
Propriétés
Numéro CAS |
39461-53-5 |
|---|---|
Formule moléculaire |
C16H8O2 |
Poids moléculaire |
232.23 g/mol |
Nom IUPAC |
pyrene-1,2-dione |
InChI |
InChI=1S/C16H8O2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
Clé InChI |
CJABVFCUCRAVOK-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=O)C4=O)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Diethyl [1-(benzylamino)propyl]phosphonate](/img/structure/B14662859.png)
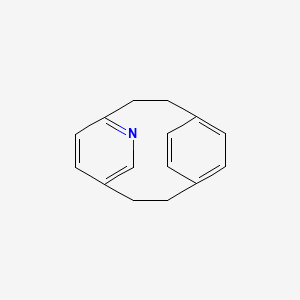
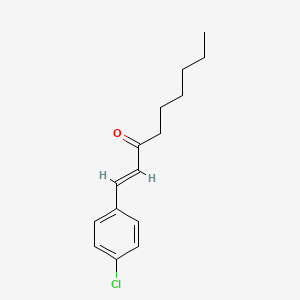
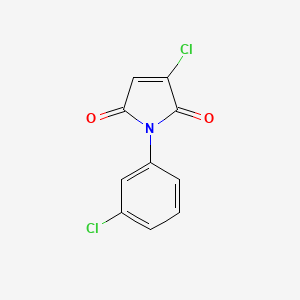
![N-[(1H-Indol-3-yl)(phenyl)methyl]-N-phenylacetamide](/img/structure/B14662876.png)
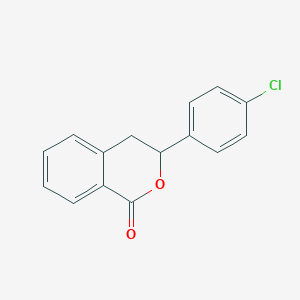

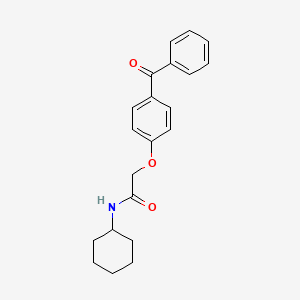

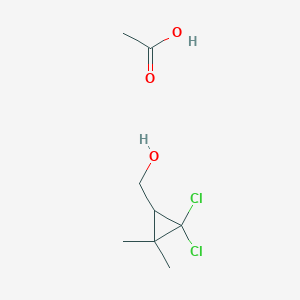
![N-(3-Methylbut-2-en-1-yl)-1H-imidazo[4,5-b]pyridin-7-amine](/img/structure/B14662921.png)
